3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anti-Diabetic Potential
A study conducted by Bindu et al. (2019) focused on a family of triazolo-pyridazine-6-yl-substituted piperazines evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. The compounds exhibited strong inhibition potential and were found with excellent antioxidant and insulinotropic activity, suggesting their potential as effective anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activity
The antimicrobial properties of triazolo-pyridazine derivatives were investigated, with some compounds showing significant antibacterial and antifungal activities. This indicates the potential use of these compounds in treating microbial infections (Raval & Desai, 2005).
Anti-Inflammatory and Antihistaminic Effects
Gyoten et al. (2003) synthesized a series of compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil infiltration, which could be beneficial in treating conditions like atopic dermatitis and allergic rhinitis. These findings underscore the therapeutic versatility of triazolo-pyridazine derivatives in addressing inflammatory and allergic conditions (Gyoten, Nagaya, Fukuda, Ashida, & Kawano, 2003).
Antitumor Activity
Novel N-arylpyrazole-containing enaminones were synthesized and evaluated for their antitumor activity. These compounds, which include triazolo-pyridazine derivatives, showed inhibition effects on human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, indicating their potential as antitumor agents (Riyadh, 2011).
CNS and Antioxidant Properties
Pyridothiazine derivatives, related to the chemical structure , exhibited analgesic action in animal models, alongside moderate antioxidant activities. This suggests their potential application in managing pain and oxidative stress-related disorders (Malinka, Kaczmarz, Filipek, Sapa, & Głód, 2002).
作用機序
Target of Action
The primary target of 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is the AKT protein, a key player in the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its dysregulation is often associated with cancer .
Mode of Action
3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine interacts with its target by inhibiting the phosphorylation of AKT . This inhibition disrupts the normal functioning of the PI3K/AKT/mTOR pathway, leading to changes in cellular processes .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival . By inhibiting AKT phosphorylation, the compound disrupts this pathway, potentially leading to the death of cancer cells .
Pharmacokinetics
Its ability to inhibit akt phosphorylation suggests that it may have good bioavailability and can effectively reach its target within cells .
Result of Action
The inhibition of AKT phosphorylation by 3-Methyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine can lead to the disruption of the PI3K/AKT/mTOR pathway . This disruption can result in the death of cancer cells, providing a potential therapeutic effect .
特性
IUPAC Name |
3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWURNZHOHSYRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。